molecular formula C15H15FN2O3S B5869333 N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-methyl-N~2~-phenylglycinamide

N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-methyl-N~2~-phenylglycinamide

货号 B5869333
分子量: 322.4 g/mol
InChI 键: RKOFHHWADFQFLI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-methyl-N~2~-phenylglycinamide, commonly known as FMPG, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which plays a crucial role in the regulation of glucose metabolism. The inhibition of DPP-IV by FMPG has been shown to have potential therapeutic applications in the treatment of type 2 diabetes and other metabolic disorders.

作用机制

FMPG acts as a competitive inhibitor of N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-methyl-N~2~-phenylglycinamide, which is an enzyme that cleaves incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-methyl-N~2~-phenylglycinamide, FMPG increases the levels of these hormones, which in turn stimulates insulin secretion and reduces glucagon secretion. This results in improved glucose homeostasis and reduced hyperglycemia.
Biochemical and Physiological Effects
FMPG has been shown to have several biochemical and physiological effects, including increased insulin secretion, reduced glucagon secretion, improved glucose tolerance, and reduced HbA1c levels. It has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.

实验室实验的优点和局限性

One of the main advantages of FMPG is its potency as a N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-methyl-N~2~-phenylglycinamide inhibitor, which makes it a useful tool for studying the role of N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-methyl-N~2~-phenylglycinamide in glucose metabolism and other physiological processes. However, its high potency also means that it must be used at low concentrations to avoid non-specific effects. Additionally, FMPG is a relatively new compound, and its long-term safety and efficacy have not yet been fully established.

未来方向

There are several potential future directions for research on FMPG. One area of interest is the development of more selective N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-methyl-N~2~-phenylglycinamide inhibitors that target specific isoforms of the enzyme. Another area of interest is the investigation of FMPG's effects on other physiological processes, such as inflammation and oxidative stress. Finally, there is a need for further clinical trials to establish the safety and efficacy of FMPG as a therapeutic agent for type 2 diabetes and other metabolic disorders.
Conclusion
In conclusion, FMPG is a potent inhibitor of N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-methyl-N~2~-phenylglycinamide that has shown promise as a therapeutic agent for type 2 diabetes and other metabolic disorders. Its mechanism of action involves the inhibition of N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-methyl-N~2~-phenylglycinamide, which increases the levels of incretin hormones and improves glucose homeostasis. While FMPG has several advantages as a research tool, its long-term safety and efficacy have not yet been fully established, and further research is needed to explore its potential therapeutic applications and future directions.

合成方法

The synthesis of FMPG involves several steps, including the reaction of 4-fluorobenzenesulfonyl chloride with N-methyl-N-phenylglycinamide, followed by the addition of triethylamine and the subsequent purification of the product. The final product is obtained as a white crystalline powder with a high degree of purity.

科学研究应用

FMPG has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and other metabolic disorders. It has been shown to improve glucose tolerance and insulin sensitivity in animal models, and clinical trials have demonstrated its efficacy in reducing HbA1c levels in patients with type 2 diabetes.

属性

IUPAC Name

2-(N-(4-fluorophenyl)sulfonylanilino)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O3S/c1-17-15(19)11-18(13-5-3-2-4-6-13)22(20,21)14-9-7-12(16)8-10-14/h2-10H,11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKOFHHWADFQFLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。